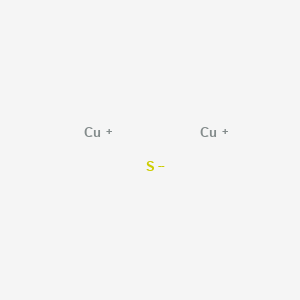
Pigment Blue 14
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pigment Blue 14, also known as C.I. This compound, is a synthetic organic pigment belonging to the triarylmethane class. It is characterized by its reddish-blue hue and is primarily used in various industrial applications, including inks, coatings, and plastics. The compound is known for its vibrant color and stability, making it a popular choice in the manufacturing sector .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pigment Blue 14 typically involves the condensation of benzaldehyde derivatives with aromatic amines in the presence of an acid catalyst. The reaction proceeds through the formation of a leuco compound, which is subsequently oxidized to yield the final pigment. The reaction conditions often include elevated temperatures and controlled pH to ensure optimal yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch processes. The raw materials are mixed in reactors, and the reaction is carried out under controlled conditions. After the reaction, the pigment is filtered, washed, and dried to obtain the final product. The process may also include additional steps such as milling and surface treatment to enhance the pigment’s properties .
化学反应分析
Types of Reactions: Pigment Blue 14 undergoes various chemical reactions, including:
Oxidation: The leuco form of the pigment can be oxidized to produce the final colored compound.
Reduction: The pigment can be reduced back to its leuco form under certain conditions.
Substitution: The aromatic rings in the pigment can undergo electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium dichromate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens and nitrating agents are commonly employed
Major Products Formed:
Oxidation: The primary product is the colored this compound.
Reduction: The leuco form of the pigment.
Substitution: Various substituted derivatives of the pigment
科学研究应用
Pigment Blue 14 has a wide range of applications in scientific research:
Chemistry: Used as a colorant in various chemical formulations and as a tracer in analytical studies.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used in the production of inks, coatings, and plastics due to its stability and vibrant color
作用机制
The mechanism of action of Pigment Blue 14 involves its interaction with light and other molecules. The pigment absorbs light in the visible spectrum, resulting in its characteristic blue color. At the molecular level, the pigment’s structure allows it to form stable complexes with various substrates, enhancing its color properties. The pathways involved include electronic transitions within the aromatic rings and interactions with other chemical groups .
相似化合物的比较
Pigment Blue 14 can be compared with other similar compounds such as:
Pigment Blue 15 (Phthalocyanine Blue): Known for its greenish-blue hue and high stability.
Pigment Blue 27 (Cobalt Blue): Characterized by its deep blue color and excellent lightfastness.
Pigment Blue 60 (Indanthrone Blue): Noted for its reddish-blue shade and high heat resistance .
Uniqueness of this compound:
Color: Reddish-blue hue distinct from the greenish or deep blue shades of other pigments.
Stability: Good stability under various environmental conditions.
Applications: Versatile use in multiple industries, including inks, coatings, and plastics
属性
CAS 编号 |
1325-88-8 |
|---|---|
分子式 |
C31H42N3.x(molybdatetungstatephosphate) |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



